molecular formula C11H12F3N3O2 B6591994 N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820604-91-8

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Numéro de catalogue B6591994
Numéro CAS: 1820604-91-8
Poids moléculaire: 275.23 g/mol
Clé InChI: BLIAZANMUWSIAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, commonly known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3). It is a small molecule drug that has been developed for the treatment of autoimmune diseases and transplant rejection. CP-690,550 has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis.

Mécanisme D'action

CP-690,550 selectively inhibits N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, a member of the Janus kinase family of enzymes that play a key role in the signaling pathways of cytokines and growth factors. N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is primarily expressed in immune cells, and its inhibition leads to the suppression of cytokine signaling and immune cell activation. This results in the reduction of inflammation and the prevention of autoimmune reactions.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis. It has also been shown to reduce the levels of circulating autoantibodies and improve joint function. In addition, CP-690,550 has been shown to prevent transplant rejection by suppressing the immune response to the transplanted organ.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages for lab experiments. It is a selective inhibitor of N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, which allows for the specific targeting of immune cells and cytokine signaling pathways. It has also been extensively studied in preclinical and clinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic uses. However, CP-690,550 has some limitations for lab experiments. It is a small molecule drug that requires expertise in organic chemistry for synthesis. It is also a potent immunosuppressant that can have off-target effects on other signaling pathways.

Orientations Futures

There are several future directions for the study of CP-690,550. One direction is the investigation of its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is the study of its potential use in combination with other immunosuppressive drugs for the prevention of transplant rejection. Additionally, the development of more selective N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine inhibitors with fewer off-target effects is an area of active research.

Méthodes De Synthèse

CP-690,550 is synthesized by a multi-step process that involves the reaction of various reagents and intermediates. The synthesis of CP-690,550 is complex and requires expertise in organic chemistry. The process involves the use of hazardous chemicals and requires strict adherence to safety protocols.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection. CP-690,550 has shown promising results in preclinical and clinical studies, and it has been approved by the FDA for the treatment of rheumatoid arthritis.

Propriétés

IUPAC Name

2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c1-17(5-9(18)19)10-15-7(6-2-3-6)4-8(16-10)11(12,13)14/h4,6H,2-3,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIAZANMUWSIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154567
Record name Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

CAS RN

1820604-91-8
Record name Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820604-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.